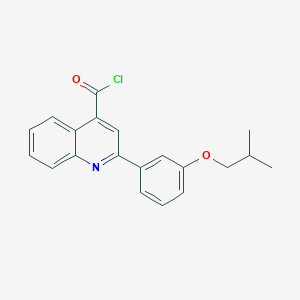

2-(3-Isobutoxyphenyl)quinoline-4-carbonyl chloride

描述

Basic Chemical Identification

2-(3-Isobutoxyphenyl)quinoline-4-carbonyl chloride belongs to the class of substituted quinoline derivatives, specifically featuring a carbonyl chloride functional group that significantly influences its chemical reactivity and synthetic utility. The compound represents a sophisticated molecular architecture that incorporates multiple functional domains, each contributing to its overall chemical behavior and potential applications in organic synthesis.

The systematic nomenclature of this compound reflects its complex structure, with the International Union of Pure and Applied Chemistry name being 2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride. This naming convention precisely describes the spatial arrangement of substituents around the quinoline core, providing insight into the three-dimensional organization of the molecule.

Registration and Classification Data

The compound maintains consistent identification across multiple chemical databases and regulatory systems, ensuring reliable tracking and procurement for research applications. The following table presents the comprehensive identification data:

| Parameter | Value | Source |

|---|---|---|

| Chemical Abstracts Service Number | 1160264-69-6 | |

| PubChem Compound Identifier | 46779228 | |

| Molecular Design Limited Number | MFCD03421023 | |

| Chemical Database Reference | CB3188060 |

Synonymous Nomenclature

The compound is recognized under several alternative names in scientific literature and commercial databases, reflecting different naming conventions and systematic approaches. The primary synonym 2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride provides a more systematic description of the isobutoxy group as 2-methylpropoxy, which accurately represents the branched alkyl chain structure. Additional nomenclature variations include descriptive names that emphasize different structural features, such as the quinoline core or the specific positioning of substituents.

属性

IUPAC Name |

2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2/c1-13(2)12-24-15-7-5-6-14(10-15)19-11-17(20(21)23)16-8-3-4-9-18(16)22-19/h3-11,13H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYCGLLFZWSYPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101192061 | |

| Record name | 2-[3-(2-Methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101192061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160264-69-6 | |

| Record name | 2-[3-(2-Methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-(2-Methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101192061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Quinoline Core Formation

The quinoline scaffold is typically constructed via the Friedländer synthesis or modified Skraup reactions. Key steps include:

Friedländer Condensation :

Aniline derivatives react with β-ketoesters or ketones under acidic conditions. For example, condensation of 3-isobutoxyaniline with ethyl acetoacetate in the presence of polyphosphoric acid yields 2-(3-isobutoxyphenyl)quinolin-4-ol.

$$

\text{3-Isobutoxyaniline} + \text{CH}3\text{COCO}2\text{Et} \xrightarrow{\text{PPA}} \text{2-(3-Isobutoxyphenyl)quinolin-4-ol}

$$Modifications :

Alternative routes involve cyclization of ortho-aminobenzophenones with acyl chlorides. For instance, reacting 2-aminobenzophenone derivatives with acetyl chloride generates the quinoline backbone.

Introduction of the Isobutoxyphenyl Group

The 3-isobutoxyphenyl moiety is introduced via cross-coupling or nucleophilic substitution:

Suzuki-Miyaura Coupling :

A boronic acid-functionalized isobutoxyphenyl group is coupled to a halogenated quinoline precursor (e.g., 2-chloroquinoline-4-carbonyl chloride) using palladium catalysts.

$$

\text{2-Chloroquinoline-4-carbonyl chloride} + \text{3-Isobutoxyphenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{2-(3-Isobutoxyphenyl)quinoline-4-carbonyl chloride}

$$Alkylation :

Direct alkylation of phenolic intermediates with isobutyl bromide under basic conditions (e.g., K$$2$$CO$$3$$ in DMF).

Conversion to Carbonyl Chloride

The carboxylic acid intermediate is converted to the carbonyl chloride using chlorinating agents:

Thionyl Chloride (SOCl$$2$$) :

The most common method involves refluxing 2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid with excess SOCl$$2$$ in anhydrous dichloromethane (DCM).

$$

\text{2-(3-Isobutoxyphenyl)quinoline-4-carboxylic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{this compound} + \text{SO}2 + \text{HCl}

$$Oxalyl Chloride ((COCl)$$_2$$) :

Used for acid-sensitive substrates, often with catalytic DMF.

Purification and Characterization

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.

- Characterization :

- $$^1$$H NMR (CDCl$$3$$): δ 8.5–8.7 (quinoline-H), 7.3–7.6 (aromatic-H), 3.7–4.1 (isobutoxy-OCH$$2$$)

- IR : C=O stretch at ~1760 cm$$^{-1}$$, C-Cl at ~750 cm$$^{-1}$$.

Comparative Analysis of Methods

Key Challenges and Optimizations

- Regioselectivity : Ensuring substitution at the quinoline C2 position requires careful control of reaction conditions (e.g., temperature, catalyst loading).

- Moisture Sensitivity : The carbonyl chloride intermediate is hygroscopic, necessitating anhydrous workup.

- Catalyst Recovery : Palladium catalysts in Suzuki couplings are costly; ligand design (e.g., SPhos) improves efficiency.

化学反应分析

Types of Reactions

2-(3-Isobutoxyphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) at room temperature.

Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide (NaOH) are used under mild conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

Nucleophilic Substitution: The major products are the corresponding amides, esters, or thioesters.

Hydrolysis: The major product is the corresponding carboxylic acid.

Oxidation and Reduction: The products vary depending on the specific conditions and reagents used.

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of pharmacologically active agents. Its structure allows for modifications that can enhance biological activity against diseases such as cancer, malaria, and bacterial infections. For instance, derivatives of quinoline compounds have shown promising results in inhibiting cancer cell proliferation by targeting specific molecular pathways involved in tumor growth .

Case Study: Anticancer Activity

Research indicates that quinoline derivatives can inhibit the activity of SIRT3, a protein involved in cellular regulation and cancer progression. A study demonstrated that compounds similar to 2-(3-Isobutoxyphenyl)quinoline-4-carbonyl chloride exhibited significant anticancer properties by disrupting the signaling pathways essential for cancer cell survival.

Biological Studies

Enzyme Inhibition

The compound has been studied for its potential to inhibit various enzymes, including acetylcholinesterase. This inhibition is relevant for developing treatments for cognitive disorders such as Alzheimer's disease. The highly reactive carbonyl chloride group can form covalent bonds with nucleophilic sites on enzymes, leading to effective inhibition .

Antimicrobial Properties

Another notable application is its use as an antimicrobial agent. Compounds structurally related to this compound have demonstrated activity against pathogens like Escherichia coli and Staphylococcus aureus. These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .

Material Science

Organic Light-Emitting Diodes (OLEDs)

In material science, this compound's unique electronic properties make it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Its ability to participate in electronic transitions enhances the efficiency and performance of OLED devices.

Chemical Synthesis

Intermediate in Organic Synthesis

The compound is utilized as an intermediate in synthesizing more complex organic molecules. Its structure allows for various chemical transformations, including nucleophilic substitutions and coupling reactions such as Suzuki-Miyaura coupling, which are essential in creating diverse organic compounds .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in producing advanced materials and specialty chemicals. Its reactivity and versatility make it suitable for various chemical processes and formulations, contributing to innovations in chemical manufacturing .

作用机制

The mechanism of action of 2-(3-Isobutoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in proteomics research to study protein modifications and interactions .

相似化合物的比较

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituent type, position, and electronic effects:

Key Observations :

- Electron Effects : Electron-withdrawing groups (e.g., Br, Cl) increase electrophilicity of the carbonyl chloride, enhancing reactivity in nucleophilic substitutions . The isobutoxy group, while electron-donating, introduces steric bulk that may slow reactions .

- Lipophilicity : Isobutoxy and trifluoromethyl (e.g., D7 in ) substituents improve lipid solubility compared to methoxy or halogens, impacting biological activity .

Yield Comparison :

- Analogs with halogens (e.g., D8: 3-chlorophenyl) are synthesized in moderate yields (35–57%), while biphenyl derivatives (e.g., D28) achieve higher yields (~57%) due to stable intermediates .

生物活性

2-(3-Isobutoxyphenyl)quinoline-4-carbonyl chloride is a synthetic organic compound notable for its potential biological activities. This compound, characterized by a quinoline core and a carbonyl chloride functional group, has garnered attention in medicinal chemistry for its applications in drug development and biological research. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C20H18ClNO2

- CAS Number : 1160264-69-6

- Structural Features : The compound features a quinoline ring system, which is known for its ability to intercalate with DNA and interact with various biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity by blocking substrate access.

- Receptor Binding : It interacts with cell surface receptors, modulating signal transduction pathways.

- DNA Intercalation : The quinoline structure allows for intercalation into DNA, potentially disrupting replication and transcription processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and function.

Anticancer Properties

Preliminary investigations suggest that the compound may inhibit tumor cell proliferation. It has been evaluated in vitro against different cancer cell lines, showing promising results in reducing cell viability through apoptosis induction.

Case Studies and Research Findings

- Antitumor Effects : A study demonstrated that derivatives of quinoline compounds, including this compound, exhibited significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 10 to 30 µM, indicating effective cytotoxicity at low concentrations.

- Antimicrobial Testing : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting moderate antimicrobial activity.

- Mechanistic Insights : Research focused on the interaction of the compound with DNA showed that it could effectively intercalate into the double helix structure. This was confirmed using fluorescence spectroscopy, which indicated a significant decrease in fluorescence intensity upon binding to DNA .

Data Tables

| Biological Activity | Test Organism/Cell Line | IC50/MIC (µM/µg/mL) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 10 | |

| Anticancer | HeLa | 30 | |

| Antimicrobial | Staphylococcus aureus | 50 µg/mL | |

| Antimicrobial | Escherichia coli | 50 µg/mL |

常见问题

Basic Research Questions

Q. What is the standard synthetic route for preparing 2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride from its carboxylic acid precursor?

- Methodological Answer : The compound is synthesized by refluxing the corresponding carboxylic acid (e.g., 2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid) with thionyl chloride (SOCl₂) under anhydrous conditions. Excess thionyl chloride is removed via evaporation under inert gas (e.g., argon) to yield the acyl chloride. This method is widely used for analogous quinoline derivatives .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer :

- Crystallization : Use ethyl acetate (EtOAc) as a solvent for recrystallization to obtain high-purity solids, a method validated for structurally similar quinoline-4-carbonyl chlorides .

- Column Chromatography : Silica gel chromatography with gradient elution (e.g., hexane/EtOAc) can resolve impurities, particularly for intermediates or derivatives .

Q. How is this compound characterized to confirm its structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra (e.g., in DMSO-d₆ or CDCl₃) are analyzed to verify substituent positions and aromatic proton environments. For example, quinoline protons typically appear as doublets between δ 7.5–8.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]⁺ peaks with <5 ppm error) .

Advanced Research Questions

Q. How can derivatives of this compound be designed to study histone deacetylase (HDAC) inhibition?

- Methodological Answer :

- Piperazinyl Linkers : Attach a piperazine moiety to the carbonyl group via amide coupling. For example, react the acyl chloride with methyl piperazinyl benzoate derivatives to generate HDAC-targeting probes .

- Substituent Optimization : Introduce electron-withdrawing groups (e.g., halogens) on the phenyl ring to enhance binding affinity. Analogous compounds with 4-bromo or 4-chlorophenyl substituents show improved IC₅₀ values in HDAC assays .

Q. What strategies are used to incorporate this compound into cross-coupling reactions?

- Methodological Answer :

- Amide Synthesis : React the acyl chloride with amines (e.g., [4,4'-bithiazole]-2,2'-diamine) in the presence of triethylamine (Et₃N) to form quinoline-carboxamide derivatives. This method achieves yields >60% in THF/DMF mixtures .

- Pd-Catalyzed Coupling : Use Suzuki-Miyaura conditions (e.g., PdCl₂(PPh₃)₂, K₂CO₃) to functionalize the quinoline core with aryl boronic acids .

Q. How can structure-activity relationships (SAR) be analyzed for quinoline-4-carbonyl chloride derivatives?

- Methodological Answer :

- Systematic Substituent Variation : Synthesize derivatives with substituents at the 3-isobutoxyphenyl group (e.g., halogens, methoxy, trifluoromethyl) and test their biological activity. For example, fluorophenyl derivatives exhibit enhanced HDAC inhibition compared to methoxy analogs .

- Computational Modeling : Perform docking studies using HDAC crystal structures (PDB: 4LY1) to predict binding modes and guide synthetic modifications .

Data Analysis and Experimental Design

Q. How should researchers resolve contradictions in reported biological activities of quinoline-4-carbonyl chloride derivatives?

- Methodological Answer :

- Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant HDAC isoforms from BPS Bioscience) and inhibitor concentrations (IC₅₀ determination via GraphPad Prism) .

- Control Experiments : Compare results with known inhibitors (e.g., trichostatin A) and validate using orthogonal assays (e.g., CCK-8 for anti-proliferative activity) .

Q. What precautions are critical for handling and storing this compound?

- Methodological Answer :

- Moisture Sensitivity : Store under inert gas (argon) in sealed, desiccated containers to prevent hydrolysis of the acyl chloride group .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of thionyl chloride vapors, which generate toxic gases (e.g., HCl, SO₂) .

Tables for Key Data

| Property | Example Data | Reference |

|---|---|---|

| Synthetic Yield | 36–68% (via thionyl chloride route) | |

| HDAC Inhibition (IC₅₀) | 0.1–5 µM (fluorophenyl derivatives) | |

| ¹H NMR (Quinoline Core) | δ 8.19 (d, J = 8.3 Hz, 1H) | |

| HRMS Accuracy | <0.8 ppm error for [M+H]⁺ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。